molecular formula C16H15F3N4O2 B2679868 Chembl4126661 CAS No. 2225728-57-2

Chembl4126661

Cat. No. B2679868
CAS RN: 2225728-57-2
M. Wt: 352.317
InChI Key: XCLPBILTRRWOIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chembl4126661 is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its mechanism of action and its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of Chembl4126661 is not fully understood, but it is believed to work by inhibiting specific enzymes that are involved in cellular processes. This compound has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways. By inhibiting these enzymes, Chembl4126661 can disrupt the growth and proliferation of cancer cells.
Biochemical and physiological effects:
Chembl4126661 has been shown to have a range of biochemical and physiological effects. It has been reported to induce apoptosis, which is a process of programmed cell death. This compound has also been shown to inhibit angiogenesis, which is the formation of new blood vessels. Moreover, Chembl4126661 has been shown to modulate the immune system, which can have implications for the treatment of autoimmune disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using Chembl4126661 in lab experiments is its specificity. This compound has been shown to selectively inhibit specific enzymes, which can be useful in studying cellular processes. However, one of the limitations of using Chembl4126661 is its potential toxicity. This compound can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of Chembl4126661. One area of research is the development of more potent and selective inhibitors of the enzymes targeted by this compound. Another area of research is the investigation of the potential of Chembl4126661 in combination with other drugs for the treatment of cancer and other diseases. Moreover, the use of Chembl4126661 in animal models can provide insights into its potential therapeutic applications.

Synthesis Methods

The synthesis of Chembl4126661 involves a multi-step process that requires expertise in organic chemistry. The first step involves the preparation of the starting material, which is then subjected to a series of chemical reactions to produce the final product. The synthesis of Chembl4126661 has been reported in various literature sources, and it is typically carried out in a laboratory setting.

Scientific Research Applications

Chembl4126661 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been investigated for its anti-inflammatory properties and its ability to modulate the immune system. Moreover, Chembl4126661 has been studied for its potential in treating neurological disorders, such as Alzheimer's disease.

properties

IUPAC Name

N-hydroxy-1,1-dimethyl-2-[5-(trifluoromethyl)pyrazin-2-yl]-3H-isoindole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N4O2/c1-15(2)11-5-3-4-9(14(24)22-25)10(11)8-23(15)13-7-20-12(6-21-13)16(17,18)19/h3-7,25H,8H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLPBILTRRWOIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC(=C2CN1C3=NC=C(N=C3)C(F)(F)F)C(=O)NO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-hydroxy-1,1-dimethyl-2-[5-(trifluoromethyl)pyrazin-2-yl]-3H-isoindole-4-carboxamide

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